molecular formula C17H14F6 B089652 2,2-Bis(4-methylphenyl)hexafluoropropane CAS No. 1095-77-8

2,2-Bis(4-methylphenyl)hexafluoropropane

Cat. No.: B089652
CAS No.: 1095-77-8
M. Wt: 332.28 g/mol
InChI Key: OWEIAGSMFHSSES-UHFFFAOYSA-N
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Description

2,2-Bis(4-methylphenyl)hexafluoropropane is a useful research compound. Its molecular formula is C17H14F6 and its molecular weight is 332.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Curing Agent for Fluorine-Containing Elastomer : 2,2-bis(4-aminophenyl)hexafluoropropane, a related compound, is used to produce novel compounds applicable as curing agents for fluorine-containing elastomers with CN groups as cross-linkable groups (Sonoi, Tatsu, German, & Polishchuk, 1998).

  • Synthesis of Fluorine-Containing Polyamides : The compound is used in the synthesis of fluorine-containing polyamides and copolyamides. These materials exhibit high thermal stability and are crystalline in nature, making them suitable for various industrial applications (Liaw & Wang, 1996).

  • Fluorine-Containing Polybenzoxazole Monomer : It is utilized in the synthesis of fluorine-containing polybenzoxazole monomer, which shows promise in applications like high-performance materials due to its thermal and chemical stability (Ju-sun, 2007).

  • Coating Materials for Nerve Agent Sensors : A study demonstrates the use of 2,2-Bis(4-methylphenyl)hexafluoropropane as a coating material for the detection of toxic chemical warfare agents, highlighting its potential in security and defense applications (Bhadury, Dubey, Singh, & Saxena, 2005).

  • Semi-Fluorinated Perfluorocyclobutyl (PFCB) Polymer : The compound is key in producing semi-fluorinated PFCB polymers, which have unique crystalline properties and are useful in advanced material applications (Smith, Jin, Shah, Xie, & Desmarteau, 2004).

  • Fluorinated Poly(aryl ether ketone)s : It is involved in the synthesis of these polymers, which have high thermal stability and excellent solubility in organic solvents. These properties make them suitable for use in high-performance applications (Mercer, Fone, & Mckenzie, 1997).

  • Fluorinated Polyimides : The compound contributes to the synthesis of fluorinated polyimides, which are known for their high thermal stability and good solubility in polar solvents. These materials are valuable in electronics and other high-temperature applications (Yang, Hsiao, & Hsiao, 1999).

Properties

IUPAC Name

1-[1,1,1,3,3,3-hexafluoro-2-(4-methylphenyl)propan-2-yl]-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F6/c1-11-3-7-13(8-4-11)15(16(18,19)20,17(21,22)23)14-9-5-12(2)6-10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEIAGSMFHSSES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347468
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095-77-8
Record name 1,1′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Bis(4-methylphenyl)hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,1'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[4-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.187
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

It has been disclosed in U.S. Pat. No. 3,310,573 to react toluene with hexafluoroacetone in the presence of hydrofluoric acid to give 2,2-bis-(4-methylphenyl)hexafluoropropane (2). This is oxidized to the dicarboxylic acid (3) using chromium(III) oxide, which is subsequently converted into the 2,2-bis-(4-aminophenyl)hexafluoropropane (4) by a Schmidt reaction using sodium azide/sulfuric acid. In the next reaction steps, this compound is acetylated using acetic anhydride and then nitrated in the 3-position using 70% strength nitric acid in concentrated sulfuric acid. The elimination of the acetyl group then takes place, for which the nitrated substance is dissolved in concentrated sulfuric acid and water added until the 2,2-bis-(3-nitro-4-aminophenyl)hexafluoropropane (5) precipitates from the solution.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 4
Reactant of Route 4
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(4-methylphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(4-methylphenyl)hexafluoropropane

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